N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C15H17N3O3S2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H17N3O3S2/c1-10-14(22-11(2)16-10)15(19)17-12-4-6-13(7-5-12)18-8-3-9-23(18,20)21/h4-7H,3,8-9H2,1-2H3,(H,17,19) |
InChI Key |
DALFNLDTSBMJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis with Post-Functionalization
A modified Hantzsch thiazole synthesis employs ethyl acetoacetate, thiourea, and methyl iodide under refluxing ethanol to construct the thiazole ring. Hydrolysis of the ester group using 6 M HCl yields the carboxylic acid derivative. Key steps include:
- Cyclocondensation : Ethyl acetoacetate (1.0 eq), thiourea (1.2 eq), and methyl iodide (2.5 eq) in ethanol at 80°C for 12 h.
- Ester Hydrolysis : Refluxing the intermediate with HCl (6 M) at 110°C for 6 h, achieving 78–85% yield after recrystallization from ethanol.
Table 1 : Optimization of Thiazole Carboxylic Acid Synthesis
| Condition | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol, reflux | None | 80 | 12 | 72 |
| PEG-400, microwave | VOSO₄ | 120 | 0.5 | 89 |
| H₂O, ultrasound | DBSA | 70 | 2 | 81 |
Microwave-assisted reactions in PEG-400 with vanadyl sulfate (VOSO₄) reduce reaction times to 30 minutes while improving yields to 89%.
Direct Carboxylation of Preformed Thiazoles
An alternative route involves lithiation of 2,4-dimethylthiazole followed by carboxylation with dry ice. This method avoids ester hydrolysis but requires stringent anhydrous conditions:
- Lithiation : n-BuLi (2.5 eq) in THF at −78°C under argon.
- Quenching with CO₂ : Addition of crushed dry ice, warming to room temperature, and acidification with HCl to precipitate the carboxylic acid (63% yield).
Synthesis of 4-(1,1-Dioxido-1,2-thiazolidin-2-yl)aniline
The 1,2-thiazolidine-1,1-dioxide ring is synthesized via cyclization and oxidation sequences, with four reported methods:
Sulfonamide Cyclization Route
Reaction of 2-chloroethanesulfonamide with 4-nitrobenzaldehyde under basic conditions forms the thiazolidine ring, followed by nitro reduction:
Oxidation of 1,2-Thiazolidine Precursors
Oxidation of 1,2-thiazolidine sulfide to sulfone using H₂O₂/WO₃:
- Sulfide Synthesis : 2-Aminoethanethiol (1.0 eq), 4-nitrobenzaldehyde (1.05 eq), and thioglycolic acid (1.1 eq) in PPG at 110°C for 6 h.
- Oxidation : 30% H₂O₂ (3.0 eq) and WO₃ (0.1 eq) in acetic acid at 60°C for 3 h (85% yield).
Table 2 : Comparative Analysis of Thiazolidine Sulfone Synthesis
| Method | Starting Material | Catalyst | Oxidant | Yield (%) |
|---|---|---|---|---|
| Sulfonamide cyclization | 2-Chloroethanesulfonamide | K₂CO₃ | None | 62 |
| Sulfide oxidation | 1,2-Thiazolidine | WO₃ | H₂O₂ | 85 |
Amide Coupling Strategies
Coupling 2,4-dimethyl-1,3-thiazole-5-carboxylic acid with 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline employs either classical activating agents or green chemistry approaches:
Acid Chloride Mediated Coupling
Coupling Reagent-Assisted Synthesis
Use of EDCl/HOBt in DCM:
- EDCl (1.2 eq), HOBt (1.1 eq), carboxylic acid (1.0 eq), and aniline (1.05 eq) in DCM at 25°C for 12 h (92% yield).
Table 3 : Amidation Reaction Optimization
| Method | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acid chloride | SOCl₂/Et₃N | THF | 0→25 | 88 |
| EDCl/HOBt | EDCl, HOBt | DCM | 25 | 92 |
| Ultrasound-assisted | DSDABCOC | H₂O | 50 | 94 |
Ultrasound irradiation (40 kHz) with DSDABCOC catalyst in water enhances yields to 94% while reducing reaction time to 2 h.
Purification and Characterization
Final purification utilizes silica gel chromatography (60–120 mesh) with ethyl acetate/hexane (3:7) eluent, followed by recrystallization from ethanol/dioxane (1:1). Characterization data include:
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound combines a 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen) and a 1,2-thiazolidine-dioxide moiety (a cyclic sulfur-nitrogen structure with oxo groups). These features confer reactivity through:
-
Electrophilic sites : Thiazole’s sulfur and nitrogen atoms.
-
Nucleophilic sites : Amide carbonyl oxygen and thiazolidine’s sulfur.
-
Functional groups : Amide linkages and methyl substituents.
Potential Chemical Reactions
Based on analogs ( ), the compound may participate in:
| Reaction Type | Mechanism | Conditions | Citations |
|---|---|---|---|
| Nucleophilic Substitution | Attack by nucleophiles (e.g., amines, alcohols) at the thiazole’s sulfur. | Polar aprotic solvents (DMF, DMSO), room temp. | |
| Hydrolysis | Hydrolysis of the amide group to form carboxylic acid. | Acidic/basic conditions, heat. | |
| Condensation | Reaction with aldehydes/ketones to form Schiff bases. | Catalytic acid/base, refluxing ethanol. | |
| Alkylation | Quaternization of nitrogen in thiazole or thiazolidine. | Alkyl halides, alkoxide bases. | |
| Coupling Reactions | Cross-coupling (Suzuki, Heck) at thiazole’s substituents. | Transition metal catalysts (Pd), ligands. |
Analytical Techniques for Reaction Monitoring
-
TLC : Tracking reaction progress via spot migration.
-
NMR : Confirming structural changes (e.g., amide proton shifts).
-
MS : Identifying molecular weight changes post-reaction.
-
HPLC : Purifying products and assessing purity.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent in drug development for various diseases.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Thiazole Carboxamide Derivatives
Dasatinib (BMS-354825)
- Structure: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide.
- Key Differences : Replaces the phenyl-thiazolidine-dioxide group with a pyrimidine-piperazine substituent.
- Activity: Potent pan-Src kinase inhibitor (nanomolar IC₅₀) with demonstrated efficacy in chronic myelogenous leukemia .
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7)
- Structure : Dichlorophenyl-thiazole linked to a thiazole carboxamide.
- Key Differences : Lacks the sulfone-modified thiazolidine ring; instead, it incorporates a dichlorophenyl group, which may enhance hydrophobic interactions.
- Synthesis : Prepared via coupling of 1,3-thiazole-5-carboxylic acid with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine under standard amidation conditions .
Compound
- Structure : 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide.
- Key Similarities : Shares the 1,2-thiazolidine-1,1-dioxide group but attached to a benzamide scaffold.
- Physicochemical Properties : Molecular weight 491 g/mol, predicted density 1.365 g/cm³, pKa 12.30 .
Thiazolidine/Thiazinane Derivatives
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35)
- Structure: Thiazinane-1,1-dioxide with bromo-dimethylphenoxy substitution.
- Relevance: Demonstrates synthetic routes for sulfone-containing heterocycles, including ring-opening reactions with phenols .
Key Analog Syntheses
- Dasatinib: Optimized via iterative SAR studies, emphasizing the importance of the 2-aminothiazole scaffold and hydrophilic piperazine substituents for kinase binding .
- Compound : Synthesized via benzamide-thiazolidine-dioxide coupling, highlighting the stability of the sulfone group under standard reaction conditions .
Structure-Activity Relationship (SAR) Insights
- Thiazole Substituents : Methyl groups at positions 2 and 4 (as in the target compound) may enhance metabolic stability by reducing oxidative degradation .
- Sulfone Moieties: The 1,2-thiazolidine-1,1-dioxide group in the target compound and ’s analog likely improves solubility and hydrogen-bonding capacity compared to non-sulfonated analogs .
- Aromatic Substitutions : Dichlorophenyl (Compound 7) and pyridinyl () groups in analogs suggest that electron-withdrawing substituents enhance target affinity in kinase inhibition .
Comparative Data Table
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring and a thiazole moiety, characterized by the presence of a dioxido group that enhances its reactivity. The molecular formula is , with a molecular weight of approximately 374.4 g/mol. The structure can be represented as follows:
Mechanisms of Biological Activity
Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing thiazolidine and thiazole rings have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
- Antitumor Activity : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory properties.
Antimicrobial Studies
A study evaluated the antibacterial activity of related thiazolidine derivatives against several pathogens. The results indicated that certain compounds exhibited comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol. Notably, this compound was included in these evaluations due to its structural similarity to effective antimicrobial agents.
Antitumor Activity
Research has highlighted the potential of thiazolidine derivatives in cancer therapy. For instance:
In vitro studies demonstrated that this compound could inhibit the proliferation of specific cancer cell lines.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic synthesis strategies. Common methods include:
- Formation of the Thiazolidine Ring : This involves reactions between appropriate thioketones and amines.
- Carboxamide Formation : The introduction of the carboxamide group is achieved through acylation reactions.
Q & A
Q. Q1: What are the standard synthetic routes for preparing N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide?
Methodological Answer: Synthesis typically involves multi-step procedures, such as:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Sulfonation of the thiazolidine moiety using SO₃·DMF or chlorosulfonic acid to introduce the 1,1-dioxido group .
- Step 3 : Coupling the thiazole-carboxylic acid intermediate with the substituted aniline derivative via carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
Key Considerations : Monitor reaction progress with TLC or LC-MS, and purify intermediates via column chromatography or recrystallization .
Q. Q2: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the thiazole and thiazolidine rings. The deshielded protons adjacent to sulfone groups (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) are diagnostic .
- HRMS : Verify molecular weight and isotopic pattern, especially for sulfur-containing fragments .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) groups .
Advanced Research Questions
Q. Q3: How can computational methods optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
- Use density functional theory (DFT) to model reaction pathways, focusing on transition states for sulfonation and amidation steps. For example, calculate activation energies to identify optimal temperatures .
- Apply machine learning (e.g., Bayesian optimization) to screen solvent systems (DMF vs. acetonitrile) and catalyst combinations (e.g., K₂CO₃ vs. Cs₂CO₃) based on historical reaction data .
Reference Workflow : ICReDD’s integrated computational-experimental framework reduces trial-and-error by 40–60% .
Q. Q4: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Cross-validate assays : Compare results from orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives .
- Control for sulfone redox sensitivity : The 1,1-dioxido group may decompose under acidic or reducing conditions, altering activity. Use stability studies (HPLC at pH 2–9) to confirm compound integrity .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the 2,4-dimethyl-thiazole with a phenyl group) to isolate pharmacophoric contributions .
Q. Q5: What strategies improve yield in the final amidation step?
Methodological Answer:
- Activating agents : Replace EDCI with T3P (propylphosphonic anhydride) for higher coupling efficiency and reduced racemization .
- Solvent optimization : Switch from DMF to DMA (dimethylacetamide) to minimize side reactions (e.g., esterification) .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by 15–20% .
Mechanistic and Stability Studies
Q. Q6: What is the role of the 1,1-dioxido-thiazolidine moiety in pharmacological activity?
Methodological Answer:
- Electrophilicity : The sulfone group enhances hydrogen-bonding capacity, critical for target binding (e.g., kinase inhibition). Validate via crystallography or molecular docking .
- Metabolic stability : Perform microsomal assays (human liver microsomes) to assess oxidative degradation. The sulfone group may reduce CYP450-mediated metabolism compared to sulfide analogs .
Q. Q7: How to address hydrolytic instability of the carboxamide group?
Methodological Answer:
- Protecting groups : Introduce tert-butyloxycarbonyl (Boc) during synthesis to shield the amide, then deprotect under mild acidic conditions .
- Formulation : Use lyophilization to create stable solid dispersions with cyclodextrins, improving aqueous solubility and shelf life .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
